molecular formula C30H26N4O6S2 B13830784 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate)

2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate)

Cat. No.: B13830784
M. Wt: 602.7 g/mol
InChI Key: PDGNTRXUQVYTER-JRGIQVGESA-N
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Preparation Methods

Chemical Reactions Analysis

2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) can be compared with other azobenzene derivatives, such as:

These comparisons highlight the unique features of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate), such as its specific reactivity and photoresponsive behavior, which make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C30H26N4O6S2

Molecular Weight

602.7 g/mol

IUPAC Name

[(2E,4E)-6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-dienyl] 4-phenyldiazenylbenzenesulfonate

InChI

InChI=1S/C30H26N4O6S2/c35-41(36,29-19-15-27(16-20-29)33-31-25-11-5-3-6-12-25)39-23-9-1-2-10-24-40-42(37,38)30-21-17-28(18-22-30)34-32-26-13-7-4-8-14-26/h1-22H,23-24H2/b9-1+,10-2+,33-31?,34-32?

InChI Key

PDGNTRXUQVYTER-JRGIQVGESA-N

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OC/C=C/C=C/COS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC=CC=CCOS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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